5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-18-16(12-23-25(17)18)28(26,27)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWLUAZJHKRMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate β-diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Phenylsulfonylation: The final step involves the sulfonylation of the pyrazolo[1,5-a]pyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Cyclization Approaches
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Microwave-assisted cyclization : Microwave irradiation enhances regioselectivity during cyclization. For example, Moustafa et al. demonstrated that reactions of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with electrophiles under microwave conditions yield 7-substituted pyrazolo[1,5-a]pyrimidines with high selectivity .
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Trifluoromethyl incorporation : The trifluoromethyl group at position 7 is introduced using trifluoromethylated precursors, such as ethyl 4,4,4-trifluoro-2-butynoate, during cyclization .
Post-Synthetic Modifications
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Suzuki–Miyaura cross-coupling : Brominated intermediates at position 3 undergo coupling with aryl boronic acids. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one reacts with phenyl boronic acid to introduce aromatic groups at position 3 .
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S<sub>N</sub>Ar reactions : Activation of the lactam function at position 5 with PyBroP enables substitution with amines or thiols .
Key Reaction Pathways and Conditions
The synthesis of 5-phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves sequential functionalization at positions 3, 5, and 7.
Trifluoromethyl and Phenyl Incorporation
| Position | Group | Method | Conditions | Yield |
|---|---|---|---|---|
| 7 | CF<sub>3</sub> | Cyclization with CF<sub>3</sub> precursors | Microwave, 110°C, 12 h | 75–90% |
| 5 | Phenyl | Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C | 85–95% |
Regioselectivity and Structural Confirmation
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by reaction conditions:
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Microwave irradiation favors 7-substituted products over 5-substituted isomers .
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X-ray crystallography and <sup>1</sup>H/<sup>13</sup>C NMR are critical for distinguishing between angular and linear isomers .
Functional Group Reactivity
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Sulfonyl group stability : The phenylsulfonyl group at position 3 is electron-withdrawing, enhancing the electrophilicity of adjacent positions for further substitutions.
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Trifluoromethyl inertness : The CF<sub>3</sub> group at position 7 remains inert under most reaction conditions, directing modifications to positions 3 and 5 .
Scientific Research Applications
Biological Activities
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Kinase Inhibition
- The compound has been identified as a potent inhibitor of certain kinases, particularly the Pim1 kinase. This activity is critical in cancer research, as Pim1 is involved in cell proliferation and survival pathways in various malignancies. The trifluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a valuable candidate for further development as an anticancer agent .
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Antiviral Properties
- Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activity, potentially inhibiting viral replication through interference with viral enzymes. This makes the compound a candidate for further exploration in antiviral drug development, particularly against RNA viruses .
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves multiple steps, including:
- Activation of the C–O bond using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP).
- Aryl substitution via Suzuki-Miyaura cross-coupling reactions to achieve desired functionalization at the C-3 and C-5 positions .
Table 1: Summary of Synthesis Methods
| Method | Description |
|---|---|
| PyBroP Activation | Activates C–O bond for further substitution. |
| Suzuki-Miyaura Coupling | Allows for arylation at C-3 position using boronic acids. |
| Sequential Steps | Produces a library of bifunctionalized derivatives with varied yields. |
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant inhibitory effects on cancer cell lines expressing Pim1 kinase. The compound's mechanism involved disruption of kinase signaling pathways, leading to reduced cell viability in vitro.
Case Study 2: Antiviral Screening
In antiviral assays, derivatives of pyrazolo[1,5-a]pyrimidines showed promising results against several RNA viruses. The compounds were tested for their ability to inhibit viral replication in cultured cells, with some derivatives demonstrating IC50 values in the low micromolar range.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate bacterial cell membranes more effectively.
Comparison with Similar Compounds
Substituent Variations and Key Derivatives
Physicochemical Properties
Antimicrobial Activity
Kinase Inhibition
- 7-Morpholin-4-yl Derivatives : IC₅₀ < 10 nM for PI3Kδ, critical for COPD treatment .
- 5-Indole Derivatives : Improved selectivity for PI3Kδ over other isoforms .
Structure-Activity Relationship (SAR) Insights
- C-3 Substitution : Phenylsulfonyl groups enhance antimicrobial activity but may reduce solubility. Bulky groups (e.g., dibenzothiophene) lower antifungal efficacy .
- C-5 Substitution : Aromatic amines (e.g., 4-methoxybenzyl) improve kinase inhibition, while thiophene increases π-stacking in binding pockets .
- C-7 Trifluoromethyl : Critical for metabolic stability; replacement with morpholine shifts activity toward kinase targets .
Biological Activity
5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.
The molecular formula of this compound is CHFNOS, with a molar mass of 403.38 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability .
Synthesis
Recent studies have reported efficient synthetic routes for this compound, including methods that utilize Suzuki-Miyaura cross-coupling reactions. These approaches allow for the introduction of various substituents at the C-3 and C-5 positions of the pyrazolo[1,5-a]pyrimidine scaffold, leading to a diverse library of derivatives with potentially enhanced biological activities .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds in this class have exhibited GI values around 3.79 µM.
- SF-268 (Brain Cancer) : The TGI value was reported at 12.50 µM.
- NCI-H460 (Lung Cancer) : LC values were noted at approximately 42.30 µM .
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key cellular pathways involved in tumor growth and survival. For example, some studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit kinases involved in cell signaling pathways critical for cancer progression.
Study 1: Antitumor Activity
In a study evaluating various pyrazolo derivatives against HepG2 and HCT116 cell lines, one derivative showed an IC of 1.1 µM against HCT116 cells, demonstrating significant cytotoxicity. This highlights the potential effectiveness of pyrazolo compounds in targeting specific cancer types .
Study 2: Aurora-A Kinase Inhibition
Another study specifically focused on the inhibition of Aurora-A kinase by pyrazolo derivatives. Compounds were found to significantly inhibit this kinase's activity, which plays a crucial role in mitosis and is often overexpressed in tumors. The inhibition led to reduced cell viability in cancer models .
Summary Table of Biological Activity
| Cell Line | Activity | GI/IC (µM) |
|---|---|---|
| MCF7 | Anticancer | 3.79 |
| SF-268 | Anticancer | 12.50 |
| NCI-H460 | Anticancer | 42.30 |
| HCT116 | Cytotoxicity | 1.1 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclization of trifluoromethylated enones with aminopyrazoles under reflux in acetic acid. For example, a related compound (2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) was synthesized by reacting 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid for 16 hours, yielding 79% after recrystallization . Optimization includes solvent choice (e.g., chloroform for extraction), prolonged reflux times, and purification via slow evaporation from hexane.
Q. How is the crystal structure of this compound determined, and what are the key structural features observed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the planar pyrazolo[1,5-a]pyrimidine core. For instance, a derivative showed planarity with a maximum deviation of 0.014 Å and dihedral angles of 14.1° between substituents and the core . Van der Waals interactions dominate crystal packing. Refinement involves riding models for H-atoms (C–H distances: 0.93–0.96 Å) and anisotropic displacement parameters for heavy atoms .
Advanced Research Questions
Q. What methodologies are employed to analyze the compound's interactions with biological targets such as enzymes or receptors?
- Methodology : Enzyme inhibition assays (e.g., cAMP phosphodiesterase, xanthine oxidase) and in vivo models for analgesic/anti-inflammatory activity are common. For example, 3-bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibited superior analgesic activity compared to indomethacin in rodent models . Molecular docking studies using software like AutoDock can predict binding modes to targets like B-Raf or PI3K kinases .
Q. How can computational chemistry be applied to predict the binding affinity and selectivity of this compound toward specific therapeutic targets?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess stability in protein binding pockets. For analogs, trifluoromethyl groups enhance binding via hydrophobic interactions and electron-withdrawing effects . Tools like Schrödinger Suite or GROMACS model ligand-receptor interactions, validated by IC50 values from kinase inhibition assays .
Q. What strategies can resolve contradictions in biological activity data across studies involving pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Standardize assay conditions (e.g., cell lines, enzyme concentrations) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). For example, discrepancies in PI3K inhibition data may arise from assay pH or ATP concentrations; cross-referencing with structural analogs (e.g., ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) clarifies substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
